Tetramethylsilane-d12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

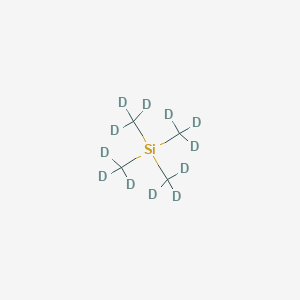

Structure

3D Structure

Properties

IUPAC Name |

tetrakis(trideuteriomethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Si/c1-5(2,3)4/h1-4H3/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDYPVPMEAXLPK-MGKWXGLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939437 | |

| Record name | Tetrakis[(~2~H_3_)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18145-38-5 | |

| Record name | Silane, tetra(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18145-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetra(2H3)methylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018145385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis[(~2~H_3_)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetra[2H3]methylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Enrichment of Tetramethylsilane D12

The synthesis of tetramethylsilane-d12 fundamentally relies on the introduction of deuterated methyl groups onto a silicon tetrachloride core. The most common and established method involves a Grignard reaction, a cornerstone of organometallic chemistry.

SiCl₄ + 4 CD₃MgBr → Si(CD₃)₄ + 4 MgBrCl

To achieve a high isotopic enrichment of the final product, the isotopic purity of the starting deuterated methylating agent is paramount. Commercially available deuterated methyl bromide (CD₃Br) with high isotopic purity is used to prepare the Grignard reagent, ensuring that the resulting this compound has a high percentage of deuterium (B1214612) atoms.

Isotopic enrichment refers to the mole fraction of the isotope, in this case, deuterium, expressed as a percentage. cdnisotopes.com For this compound, commercial suppliers typically guarantee an isotopic enrichment of 98% to over 99 atom % D. isotope.comus.es This high level of enrichment is critical for its application in NMR, as it minimizes the presence of residual proton signals that could interfere with the analysis of the sample.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | (CD₃)₄Si us.es |

| Molecular Weight | 100.30 g/mol isotope.comus.es |

| CAS Number | 18145-38-5 isotope.comus.es |

| Boiling Point | ~26.8 °C |

| Isotopic Enrichment | ≥98 atom % D us.esrsc.org |

Kinetic Isotope Effect Kie for Diastereoselective Reactions:a More Subtle Strategy Involves Using Deuterium As a Stereochemically Invisible Blocking Group .uea.ac.ukin This Approach, a Hydrogen Atom at a Strategic Position in a Molecule is Replaced with a Deuterium Atom. Due to the Kinetic Isotope Effect, the Carbon Deuterium C D Bond is Stronger and Thus Less Reactive Than a Corresponding Carbon Hydrogen C H Bond. when the Molecule is Treated with a Reagent, Such As a Strong Base for Lithiation, the Reaction Occurs Preferentially at the C H Position, Leaving the C D Bond Intact. This Directs the Subsequent Functionalization to a Specific Site, Thereby Controlling the Stereochemistry. for Example, the Diastereoselectivity of Lithiation in Ferrocenyloxazoline Systems Has Been Effectively Reversed by Pre Installing a Deuterium Atom, Leading to the Synthesis of the Opposite Ligand Diastereoisomer with High Selectivity Typically >10:1 .uea.ac.ukwhile the Initial Deuteration Step Might Use Various Deuterium Sources, the Principle Demonstrates How a Silyl Derivative Could Be Used to Install the Deuterium Label That Subsequently Directs a Stereoselective Transformation.

The table below highlights research findings related to these stereoselective strategies.

| Research Area | Substrate Example | Deuterated Si-Reagent/Derivative | Catalyst/Conditions | Finding/Outcome | Citation |

| Asymmetric Hydrosilylation | Prochiral Ketones | Diphenylsilane-d₂ (Ph₂SiD₂) | Chiral Rhodium or Iridium complexes | Formation of chiral deuterated secondary alcohols with high enantiomeric excess. | scispace.com |

| Catalytic Transfer Hydrodeuteration | Aryl Alkynes | Poly(methylhydrosiloxane) (PMHS) with D₂O | Copper(II) acetate (B1210297) / DTB-DPPBz ligand | Precise deuteration at the benzylic position with high regioselectivity and isotopic purity. | nih.gov |

| Diastereoselective Lithiation (KIE) | (S)-2-ferrocenyl-4-(isopropyl)oxazoline | n-BuLi (after deuteration of substrate with MeOD) | n-BuLi in THF | Reversal of diastereoselectivity from 2:1 (non-deuterated) to 1:10 (deuterated), enabling synthesis of the minor diastereoisomer as the major product. | uea.ac.uk |

| Visible-Light Mediated Deuteration | Tri-, di-, and mono-aryl silanes | D₂O | Eosin Y / Thiol catalyst | Efficient, metal-free synthesis of various deuterosilanes with high deuterium (B1214612) incorporation, providing precursors for stereoselective reactions. | nih.govrsc.org |

These advanced methodologies underscore the critical role that deuterated silicon compounds, originating from precursors like Tetramethylsilane-d12, play in modern asymmetric synthesis.

Advanced Spectroscopic Research Applications of Tetramethylsilane D12

Nuclear Magnetic Resonance (NMR) Spectroscopy

Role as an Internal Chemical Shift Reference in ¹H NMR Spectroscopy

Tetramethylsilane (B1202638) and its deuterated counterpart, TMS-d12, are widely recognized as the primary internal reference standards for proton (¹H) NMR spectroscopy. fiveable.mesavemyexams.com The signal from the twelve equivalent protons in TMS is assigned a chemical shift of 0 parts per million (ppm), providing a sharp and easily identifiable reference point. fiveable.mestudymind.co.uk This standard was first proposed in 1958 and has since been endorsed by the International Union of Pure and Applied Chemistry (IUPAC). nsf.govnih.gov The principal advantage of using TMS is that its proton resonance lies outside the typical spectral region for most organic compounds, minimizing interference. stackexchange.com

The establishment of a unified chemical shift scale is crucial for the accurate comparison of NMR data. ucsb.edu IUPAC recommends that all chemical shifts be referenced against the ¹H signal of a dilute solution of TMS (<1%) in an organic solvent. ucsb.eduiupac.org This concept of a unified scale is based on the principle that a single reference point can be sufficient to denote all chemical shift variations for any nucleus on a given spectrometer. ucsb.edu For nuclei other than protons, their chemical shifts are referenced to the ¹H signal of TMS multiplied by a standard frequency ratio, denoted as Ξ. ucsb.eduhuji.ac.il This approach, while not universally adopted in all routine applications, is considered more accurate than relying on secondary references like residual solvent signals. stackexchange.comnih.gov The use of TMS as the primary reference is a cornerstone of this unified system, aiming to ensure consistency and comparability of NMR data across different studies and laboratories. iupac.org

While TMS is considered largely inert, its chemical shift is not entirely independent of the solvent used. nsf.govnih.gov Research has shown that the chemical shift of TMS can vary by over 1 ppm for ¹H NMR and 4 ppm for ¹³C NMR depending on the solvent. nih.govnih.gov These variations are attributed to interactions between TMS and the solvent molecules. nsf.gov For instance, a study using a concentric tube arrangement demonstrated that while the chemical shift of TMS is less affected by the presence of a solute compared to the residual chloroform (B151607) (CHCl₃) signal in deuterated chloroform (CDCl₃), it is still not completely non-interacting. nsf.govnih.gov

To address these solvent-induced perturbations, various correction methods have been explored. One approach involves measuring the bulk magnetic susceptibility of the solvent and applying a correction factor. nih.gov Another method involves creating tables of accurate chemical shifts for TMS and residual solvent signals over a wide range of temperatures for common NMR solvents. bohrium.comepfl.ch These tables allow for the conversion of chemical shifts measured under different conditions to a standardized value, typically referenced to dilute TMS in CDCl₃ at a specific temperature, such as 25°C. bohrium.comepfl.ch This standardization helps in mitigating errors that can arise when comparing chemical shifts recorded in different solvents. nih.gov

| Solvent | TMS ¹H Chemical Shift (ppm) vs. TMS in CDCl₃ |

|---|---|

| C₆D₆ | -0.579 |

| CDCl₃ | 0.000 |

| CD₃OD | -0.038 |

| (CD₃)₂SO (DMSO-d₆) | -0.078 |

Note: The values in the table are illustrative and represent the deviation of the TMS ¹H chemical shift in different deuterated solvents relative to its defined value of 0.000 ppm in CDCl₃. Actual values can vary slightly based on experimental conditions.

The chemical shift of TMS is also influenced by temperature. stackexchange.comnih.gov Studies have shown that the ¹H chemical shift of TMS exhibits a temperature dependence of approximately -0.0005 ppm/K. huji.ac.il More precise measurements in solvents like CDCl₃, methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆) have reported an average temperature coefficient of about -6 x 10⁻⁴ ppm/°C over a broad temperature range. nih.gov

This temperature dependence has significant implications for studies that involve variable temperature NMR experiments. To ensure accuracy, it is often necessary to apply corrections to the observed chemical shifts. stackexchange.com Researchers have developed methods to measure and tabulate the temperature dependence of TMS chemical shifts in various solvents, allowing for more accurate referencing across different temperatures. nih.govhuji.ac.il For instance, one study utilized the resonance frequency of ³He gas, which is assumed to be temperature-independent, as a reference to measure the variation in the TMS chemical shift with temperature. nih.gov

Standardization in ¹³C and ²⁹Si NMR Spectroscopy

Similar to its role in ¹H NMR, TMS is the universally accepted internal standard for ¹³C and ²⁹Si NMR spectroscopy, with its carbon and silicon signals also defined as 0 ppm. libretexts.orgacs.orglibretexts.org In ¹³C NMR, the four equivalent carbons of TMS provide a single, sharp reference peak. libretexts.orglibretexts.org The chemical shifts of ¹³C nuclei in organic molecules span a much wider range (up to 200 ppm) compared to protons, which reduces the likelihood of signal overlap. libretexts.org

For ²⁹Si NMR, TMS also serves as the primary reference standard. nih.gov The chemical shifts in ²⁹Si NMR are plotted against a scale referenced to TMS, allowing for the characterization of different silicate (B1173343) species. nih.gov

The consistent use of TMS-d12 as an internal standard is fundamental for ensuring the inter-laboratory comparability of NMR data. nih.govmestrelab.commdpi.com By providing a common reference point, TMS helps to minimize variations in chemical shift values that can arise from differences in instrumentation, sample preparation, and experimental parameters across different laboratories. nih.govnih.gov

Several inter-laboratory studies have demonstrated that when standardized protocols, including the use of a common internal reference, are followed, the resulting NMR data is highly reproducible and comparable. nih.govmestrelab.commdpi.comnih.gov This robustness is crucial for collaborative research projects and for building large, reliable databases of NMR spectral information. The unified chemical shift scale, with TMS at its core, provides the framework for achieving this high level of data consistency. ucsb.eduiupac.org The ability to generate statistically equivalent spectra across different laboratories underscores the importance of standardized referencing practices in modern analytical chemistry. mestrelab.commdpi.com

| Nucleus | Reference Compound | Chemical Shift (ppm) | Ξ Value (%) |

|---|---|---|---|

| ¹H | Tetramethylsilane (TMS) | 0 | 100.000000 |

| ¹³C | Tetramethylsilane (TMS) | 0 | 25.145020 |

| ²⁹Si | Tetramethylsilane (TMS) | 0 | 19.867187 |

Applications in Solvent Signal Suppression Techniques

In Nuclear Magnetic Resonance (NMR) spectroscopy, the signals from solvent protons can be overwhelmingly large compared to those of the analyte, especially in dilute samples. This dynamic range problem can obscure signals of interest and degrade spectral quality. Solvent suppression techniques are therefore crucial. While Tetramethylsilane-d12 (TMS-d12) is not the target of suppression itself—being a deuterated compound—it plays a vital role as an internal reference standard in experiments where suppression of protonated solvent signals is necessary. savemyexams.comguidechem.com Its single, sharp resonance at 0 ppm, free from proton signals, provides a reliable calibration point without interfering with the complex spectra or the suppression techniques employed. savemyexams.com

The challenge of analyzing samples in protonated (non-deuterated) solvents has driven the development of sophisticated NMR pulse sequences designed to attenuate the intense solvent resonances. nih.govmagritek.com Techniques like WATERGATE (WATER suppression by GrAdient-Tailored Excitation), WET (Water suppression Enhanced through T1 effects), and presaturation are commonly used. binghamton.edunorthwestern.edued.ac.uk These methods work by selectively irradiating the solvent frequency to saturate it or by using pulsed field gradients to dephase the solvent magnetization. binghamton.edunih.gov

More advanced methods have also been introduced to address specific challenges. For instance, the DISPEL (DIgital Signal Processing for Enhanced Resolution and Lineshape) pulse sequence is highly effective at suppressing not only the main solvent peak but also its ¹³C satellites, which can be problematic in highly concentrated samples. researchgate.net Similarly, the "Perfect Echo" pulse sequence has been adapted for solvent suppression, offering effective suppression of homonuclear couplings. savemyexams.comresearchgate.net In all these applications, TMS-d12 serves as the ideal internal standard. By providing a stable and sharp reference signal at 0 ppm that is unaffected by the suppression pulses targeting protonated solvents, it ensures the accurate determination of chemical shifts for the analyte's signals.

Table 1: Comparison of Common Solvent Suppression Pulse Sequences

| Pulse Sequence | Principle of Operation | Key Advantages | Typical Application |

| Presaturation | Continuous low-power irradiation at the solvent frequency to equalize spin populations. binghamton.edunorthwestern.edu | Simple to implement. | General purpose suppression of a single solvent peak (e.g., H₂O). northwestern.edu |

| WATERGATE | Combines a selective 180° RF pulse with two field gradient pulses for selective excitation. researchgate.net | Highly selective and effective suppression with minimal effect on nearby signals. | Measuring signals close to the water resonance, such as in carbohydrate analysis. researchgate.net |

| WET | Utilizes selective excitation and dephasing via gradient pulses, often with additional carbon decoupling. binghamton.edu | Effective for suppressing multiple solvent signals and their ¹³C satellites. | Analysis in mixed organic solvents or for flow NMR experiments. ed.ac.uk |

| MISSISSIPPI | An optimized combination of homospoil gradients and supercycled saturation pulses. nih.gov | Attenuates multiple solvent signals simultaneously by a factor of >10,000. | High-sensitivity proton-detected solid-state NMR of hydrated proteins. nih.gov |

NMR analysis of highly dilute samples or complex biological macromolecules, such as membrane proteins, presents significant challenges. The low concentration of the analyte necessitates techniques that maximize signal-to-noise while suppressing overwhelmingly large solvent signals, typically from water. binghamton.edunih.gov Optimization of experimental parameters is key to obtaining meaningful data. This includes adjusting protein concentration, the ratio of protein to the membrane-mimetic agent (like micelles), and the pulse program used. nih.gov

For instance, in the study of membrane proteins, BEST-TROSY pulse sequences are employed at high field strengths (e.g., 900 MHz) to acquire satisfactory spectra from samples with concentrations as low as 100-150 µM. nih.gov In such demanding applications, the choice of internal standard is critical. While 2,2-dimethyl-2-silapentane-5-sulfonic acid (DSS) is often used for aqueous biological samples due to its solubility, TMS-d12 is invaluable when organic co-solvents are present or when absolute inertness is required. nih.gov The use of TMS-d12 ensures that the reference signal does not interfere with or get modulated by the complex interactions within the biological matrix, providing a steadfast reference for chemical shift assignment.

Even when using high-purity deuterated solvents, residual protonated solvent molecules are always present (e.g., CHCl₃ in CDCl₃). iastate.edu In standard ¹H NMR, the signal from these residual protons can be larger than the signals from a very dilute analyte or trace impurities. When using tetramethylsilane as an internal standard, the protonated version, Si(CH₃)₄, produces a very intense singlet from its 12 equivalent protons. savemyexams.com This signal could obscure nearby analyte signals or be mistaken for a component of the sample.

By using this compound, Si(CD₃)₄, this interference is completely avoided. The absence of protons in TMS-d12 ensures that the internal reference does not contribute to the background proton signal, allowing for a cleaner baseline and more accurate integration and quantification of low-level analyte signals. savemyexams.com This is particularly crucial in quantitative NMR (qNMR) and in studies where the detection of minute quantities of a substance is the primary goal. The use of a fully deuterated standard is a simple but essential step in mitigating interference from residual protonated species. magritek.com

High-Temperature NMR Spectroscopy Applications and Challenges with Deuterated Standards

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are essential to avoid interference from proton signals of the solvent, which can overwhelm the signals of the analyte. savemyexams.com Tetramethylsilane (TMS) is a universal internal standard in NMR spectroscopy, with its proton signal defined as 0 ppm. acs.org For analyses conducted in organic solvents, TMS is ideal due to its high solubility, chemical inertness, and volatility, which facilitates its removal after analysis. acs.org

However, for certain applications, particularly high-temperature NMR spectroscopy, challenges arise. While deuterated solvents like chloroform-d (B32938) (CDCl₃) are commonly used to prevent solvent interference, the stability and suitability of standards at elevated temperatures become a concern. savemyexams.com The investigation of chemical reaction mechanisms and kinetics often requires monitoring at various temperatures, including high temperatures, to understand the process thoroughly. ed.ac.uk In such scenarios, the internal standard must remain stable and non-reactive. While standard TMS is volatile, its deuterated counterpart, TMS-d12, offers the advantage of being "invisible" in ¹H NMR spectra, thus not obscuring analyte signals. savemyexams.com The primary challenge lies in ensuring the chosen deuterated standard maintains its chemical integrity and does not participate in or catalyze reactions at high temperatures, which could lead to erroneous spectral interpretations. The selection of an appropriate deuterated standard is therefore critical for obtaining reliable high-temperature NMR data.

Mass Spectrometry (MS)

Desorption Chemical Ionization (DCI) is a soft ionization technique in mass spectrometry. In the analysis of certain classes of compounds, such as pyrrolizidine (B1209537) alkaloids, derivatization to form trimethylsilyl (B98337) (TMS) adducts is employed to enhance volatility and thermal stability, making them amenable to gas chromatography-mass spectrometry (GC-MS) analysis. The combination of positive and negative ion chemical ionization (PINICI) of TMS derivatives can provide detailed structural information. rug.nl

While the direct use of this compound for generating deuterated trimethylsilyl adducts in DCI-MS is not extensively documented in the provided context, the principles of chemical ionization and derivatization are relevant. The formation of adducts is a key step in the analytical workflow. In DCI-MS, the fragmentation patterns of these adducts provide crucial data for structure elucidation. For instance, in the negative-ion DCI of polyprenyl phosphates, characteristic fragment ions are observed, indicating the structure of the polyisoprenoid chain. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that combines the sensitivity and selectivity of mass spectrometry with the high precision and accuracy afforded by the use of isotopically labeled internal standards. nih.gov The core principle of IDMS involves adding a known amount of an isotopically enriched version of the analyte (the "spike") to the sample. The ratio of the naturally occurring analyte to the spike is then measured by MS.

This compound can serve as an ideal internal standard in IDMS for the quantification of its non-deuterated counterpart, tetramethylsilane, or for other silicon-containing compounds. The key advantages of using an isotopically labeled standard like TMS-d12 are that it behaves nearly identically to the analyte during sample preparation, extraction, and ionization, thus compensating for sample loss and matrix effects. nih.gov This approach significantly improves the robustness and precision of quantitative analyses. nih.gov

A novel method combining IDMS with standard addition has been developed for determining the mass fractions of elements in complex matrices, such as silicon in aqueous tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). mdpi.com This technique involves preparing several blends of the sample, a spike solution, and a reference solution, and then measuring the isotope ratios. mdpi.com Such methodologies are crucial for achieving accurate quantification in challenging sample types. researchgate.netrsc.org

The study of ion fragmentation pathways, or fragmentography, is essential for understanding the behavior of molecules in a mass spectrometer and for elucidating their structure. In tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented, and the resulting product ions are analyzed.

The fragmentation of deuterated ions, such as those derived from this compound, can provide insights into reaction mechanisms. For example, studies on deuterated polyisoprenyl phosphates have shown that fragmentation can occur from both ends of the molecule, and the presence of deuterium (B1214612) shifts the mass of the fragment ions, allowing for the determination of the fragmentation pathways. nih.gov The analysis of these pathways is a cornerstone of mechanistic studies in mass spectrometry, providing a deeper understanding of the chemical processes occurring within the instrument. ed.ac.uk

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. A normal coordinate analysis (NCA) is a theoretical method used to assign the observed vibrational frequencies to specific molecular motions. sibran.ruuct.ac.za

For a molecule like this compound, Si(CD₃)₄, a complete vibrational assignment based on experimental IR and Raman spectra, combined with NCA, is crucial for a fundamental understanding of its molecular dynamics. researchgate.netresearchgate.net The process involves:

Recording the IR and Raman spectra of the compound. cdnsciencepub.com

Proposing a molecular geometry and a set of internal coordinates (bond stretches, angle bends, torsions).

Developing a force field, which is a set of force constants that describe the stiffness of the bonds and the resistance to bending.

Calculating the vibrational frequencies and comparing them with the experimental data. The force field is then refined to obtain the best fit.

The potential energy distribution (PED) is calculated during the NCA to quantify the contribution of each internal coordinate to a particular normal mode of vibration. sibran.ru This allows for a confident assignment of the observed spectral bands to specific vibrational motions within the Si(CD₃)₄ molecule.

Below is an illustrative data table of the types of vibrational modes that would be analyzed for Si(CD₃)₄.

| Vibrational Mode | Description |

| ν(C-D) | C-D stretching vibrations |

| δ(CD₃) | CD₃ deformation (bending) modes |

| ρ(CD₃) | CD₃ rocking modes |

| ν(Si-C) | Si-C stretching vibrations |

| δ(CSiC) | C-Si-C deformation (bending) modes |

| τ(CD₃) | Torsional modes of the CD₃ groups |

High-Pressure Spectroscopic Studies and Phase Transitions of this compound

The behavior of materials under extreme pressure is a critical area of study in condensed matter physics and materials science. High-pressure spectroscopic techniques, particularly Raman spectroscopy, have been instrumental in probing the structural and bonding changes that occur in molecular solids. Tetramethylsilane (TMS), a fundamental organosilicon compound, and its deuterated isotopologue, this compound (TMS-d12), have been subjects of such investigations to understand their stability and transformations under high-pressure conditions.

Raman spectroscopy studies on tetramethylsilane have revealed a series of pressure-induced phase transitions at ambient temperature. researchgate.netnih.gov These transitions are identified by noticeable shifts in the mode frequencies and changes in the full width at half maxima of the Raman bands as pressure increases. researchgate.netnih.gov The initial phase transition is observed at a relatively low pressure of 0.6 GPa. researchgate.netnih.gov As the pressure is further elevated, subsequent transitions have been reported at approximately 9 GPa and 16 GPa. researchgate.netnih.gov There are also indications of further possible phase transitions occurring at much higher pressures, in the ranges of 49-69 GPa and at 96 GPa. researchgate.netnih.gov These observations suggest that the crystalline structure of TMS undergoes significant rearrangements to accommodate the increasing pressure.

Analysis of Inter- and Intra-molecular Bonding Changes Under Pressure

The observed phase transitions in tetramethylsilane under high pressure are attributed to significant alterations in both the intermolecular and intramolecular bonding. researchgate.netnih.gov Intermolecular forces, which are the attractive and repulsive forces between neighboring molecules, govern the packing of molecules in a solid. libretexts.orgebsco.com At ambient pressure, these forces are relatively weak. However, as pressure increases, the molecules are forced into closer proximity, leading to a substantial increase in the strength of intermolecular interactions. libretexts.org

This compression can lead to changes in the crystal lattice and trigger phase transitions to more compact packing arrangements. In the case of TMS, the transition at 0.6 GPa marks the initial significant response of the molecular crystal to compression. The subsequent transitions at 9 GPa and 16 GPa indicate further rearrangements of the molecules to achieve more stable, lower-volume configurations. researchgate.netnih.gov

Intramolecular bonding, the covalent bonds within the molecule itself, can also be affected by high pressure. nih.govnih.gov Studies on TMS have shown that the deformation mode of the methyl (CH₃) groups exhibits a "hyperactive" pressure effect, indicating that these groups are significantly influenced by the compression. researchgate.net The application of pressure can lead to a distortion of the molecular geometry and a change in the strength of the covalent bonds. In some molecular systems, extreme pressure can even induce chemical reactions or polymerization. researchgate.net However, studies on TMS have shown it to be remarkably stable, remaining intact up to 140 GPa. researchgate.net

The analysis of vibrational modes through Raman spectroscopy provides direct insight into these bonding changes. Shifts in the frequencies of lattice modes (low-frequency vibrations corresponding to the collective motion of molecules in the crystal) are direct indicators of changes in intermolecular forces. Concurrently, shifts in the internal vibrational modes (e.g., C-Si-C bending or C-D stretching in TMS-d12) reflect changes in the intramolecular bond strengths and molecular geometry.

Correlation of Spectroscopic Data with Structural Transformations

The changes observed in the spectroscopic data under high pressure can be directly correlated with structural transformations in the material. Synchrotron powder x-ray diffraction studies on tetramethylsilane have provided detailed information about the crystal structures of its high-pressure phases. These studies have revealed a transition to a phase with the space group Pnma at 4.2 GPa. researchgate.net Upon further compression, the compound transforms to a phase with the space group P21/c at 9.9 GPa, followed by a transition to a P2/m phase at 18.2 GPa. researchgate.net

The pressures at which these structural transformations are observed are in close agreement with the phase transitions detected by Raman spectroscopy. For instance, the transition to the P21/c phase around 9.9 GPa corresponds well with the spectroscopic changes observed at 9 GPa. researchgate.netnih.gov This correlation allows for a comprehensive understanding of the high-pressure behavior of TMS, where the spectroscopic data provides information on the bonding changes that drive the observed structural transformations.

The table below summarizes the observed high-pressure phase and structural transitions for tetramethylsilane. It is anticipated that this compound would exhibit a similar sequence of transformations.

| Pressure (GPa) | Spectroscopic Observation | Structural Phase (Space Group) |

| 0.6 | Phase Transition researchgate.netnih.gov | - |

| 4.2 | - | Pnma researchgate.net |

| 9.0 | Phase Transition researchgate.netnih.gov | - |

| 9.9 | - | P21/c researchgate.net |

| 16.0 | Phase Transition researchgate.netnih.gov | - |

| 18.2 | - | P2/m researchgate.net |

| 49-69 | Possible Phase Transition researchgate.netnih.gov | - |

| 96 | Possible Phase Transition researchgate.netnih.gov | - |

This strong correlation between spectroscopic and structural data is crucial for developing a complete picture of the high-pressure science of molecular crystals like this compound. The changes in vibrational spectra act as a sensitive probe for the onset of phase transitions, while X-ray diffraction provides the detailed atomic arrangement in the new phases.

Computational and Theoretical Chemistry Studies of Tetramethylsilane D12

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental in understanding the electronic structure and energy of molecules. For Tetramethylsilane-d12, these methods elucidate the effects of deuterium (B1214612) substitution on its geometry and stability.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study molecules like this compound. researchgate.net Ab initio methods are based on first principles, without the use of empirical parameters. researchgate.net DFT, on the other hand, utilizes the electron density to calculate the energy of a system and has become a popular and cost-effective method for studying molecular systems. mdpi.comnih.gov

Investigations into related organosilicon compounds often employ DFT methods to predict molecular properties. researchgate.net For instance, studies on the thermal rearrangement of silylenes have utilized both ab initio and DFT approaches to map out reaction pathways and energetics. researchgate.net While specific extensive studies solely on this compound are not prevalent in the reviewed literature, the established accuracy of these methods for similar molecules suggests their applicability. A typical study would involve geometry optimization to find the most stable arrangement of atoms and frequency calculations to ensure it is a true minimum on the potential energy surface.

| Computational Method | Basis Set | Calculated Property | Typical Finding for Organosilanes |

| DFT (e.g., B3LYP) | 6-31G* or larger | Optimized Geometry | Provides accurate bond lengths and angles. |

| Ab initio (e.g., MP2) | cc-pVTZ | Electronic Energy | Higher accuracy but computationally more expensive. |

| DFT (e.g., M06-2X) | def2-TZVP | Enthalpies of Formation | Good for thermochemical predictions. nrel.gov |

This table is representative of typical computational chemistry studies on organosilanes.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule, this involves mapping the potential energy surface. While Tetramethylsilane (B1202638) has a relatively rigid tetrahedral structure, the rotation of the methyl (or deuteromethyl) groups represents a form of conformational change.

Computational studies can model the rotational barriers of these groups. The substitution of hydrogen with deuterium in this compound is expected to have a subtle effect on the conformational energetics due to the difference in zero-point vibrational energy (ZPVE). Theoretical studies on other deuterated systems, such as cyclooctanes, have demonstrated the power of computational methods in conjunction with experimental data to understand conformational preferences. acs.org For this compound, computational analysis would focus on the potential energy surface governing the rotation of the CD₃ groups around the Si-C bonds. This analysis is crucial for understanding the molecule's dynamics, especially at low temperatures.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be validated against experimental measurements.

NMR Chemical Shifts: Tetramethylsilane (TMS) is the standard reference compound for ¹H and ¹³C NMR spectroscopy, with its chemical shift defined as 0 ppm. mri-q.comtaylorandfrancis.com Quantum chemical calculations can predict the absolute shielding constants (σ), from which chemical shifts (δ) are derived. researchgate.net For this compound, predicting the ¹³C and ²⁹Si chemical shifts is of particular interest. DFT methods, such as GIAO (Gauge-Including Atomic Orbitals), are commonly used for this purpose and have shown good agreement with experimental values for various organosilicon compounds. researchgate.netliverpool.ac.uk The isotopic effect of deuterium on the ¹³C chemical shift, known as a deuterium isotope shift, can also be modeled.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies. The substitution of hydrogen with heavier deuterium atoms in this compound leads to a significant lowering of the frequencies of vibrational modes involving the methyl groups, particularly the C-D stretching and bending vibrations. These predicted shifts are a direct consequence of the increased mass of deuterium and can be precisely calculated. Theoretical spectra can aid in the assignment of experimental IR and Raman bands. For example, a study on alkenyl silanes involved deuteration to help understand reaction mechanisms, highlighting the importance of tracking isotopic labels spectroscopically. nih.gov

| Spectroscopic Parameter | Computational Method | Predicted Value (Illustrative for TMS) | Experimental Value (TMS) |

| ¹³C NMR Chemical Shift (ppm) | DFT/GIAO | ~0 | 0 (by definition) |

| ²⁹Si NMR Chemical Shift (ppm) | DFT/GIAO | ~0 | 0 (by definition) |

| C-H Stretch (cm⁻¹) | DFT | ~2900-3000 | ~2900-3000 |

| C-D Stretch (cm⁻¹) in TMS-d12 | DFT | ~2100-2200 | ~2140 |

This table presents illustrative data for TMS and the expected shift for TMS-d12 based on general principles of vibrational spectroscopy and computational chemistry.

Molecular Dynamics Simulations of Deuterated Organosilanes

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into dynamics and intermolecular interactions. mdpi.comuwo.ca For deuterated organosilanes like this compound, MD simulations can be used to model their behavior in the gas, liquid, or solid phase.

These simulations can predict bulk properties such as density, diffusion coefficients, and radial distribution functions. In the context of deuterated compounds, MD can be combined with experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to refine structural models of larger biomolecular systems. acs.orgnih.govchemrxiv.org For a small molecule like this compound, MD simulations could be employed to study its properties as a solvent or its interaction with surfaces. For example, MD simulations have been used to study the dynamics of silanols on silica (B1680970) gel surfaces. researchgate.net

Theoretical Modeling of Isotopic Effects on Molecular Properties and Reactivity

The primary difference between hydrogen and deuterium is their mass. This mass difference leads to what are known as kinetic and equilibrium isotope effects. Theoretical models are crucial for understanding and quantifying these effects.

The most significant impact of deuteration is on the zero-point vibrational energy (ZPVE) of the molecule. The C-D bond has a lower ZPVE than the C-H bond. This difference can affect both the thermodynamics (equilibrium isotope effects) and kinetics (kinetic isotope effects) of chemical reactions. Computational models can accurately calculate the ZPVE and predict the magnitude of these isotope effects. aip.orgaps.org For instance, in a reaction involving the cleavage of a C-H/C-D bond, the higher ZPVE of the C-H bond means it requires less energy to break, leading to a faster reaction rate for the non-deuterated compound. Theoretical studies have explored these effects in various contexts, from adsorption on surfaces to reactions in solution. aip.org

Development of Computational Models for Deuterium-Labeled Compounds

The increasing use of deuterated compounds in various fields, from materials science to pharmaceuticals, has driven the development of more accurate and efficient computational models. researchgate.net These models aim to reliably predict the properties of deuterium-labeled molecules.

This involves refining force fields for MD simulations to properly account for the mass difference and its consequences on molecular dynamics. For quantum chemical calculations, it involves benchmarking different methods and basis sets to determine the most accurate approaches for predicting isotope effects. nrel.govresearchgate.net The development of computational tools for analyzing data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) is also an active area of research, where computational models are used to interpret experimental data and provide residue-level information. nih.govacs.org These advancements are vital for leveraging the unique properties of deuterated compounds like this compound in various scientific and technological applications.

Analytical Method Development and Validation for Deuterated Standards

Advanced Quality Control and Assurance Protocols for Isotopic Purity

The utility of Tetramethylsilane-d12 as a standard is directly tied to its isotopic purity. Advanced quality control (QC) and assurance protocols are essential for verifying the degree of deuterium (B1214612) enrichment and ensuring the absence of isotopic or chemical impurities. A combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS), is employed for this purpose. rsc.orgrsc.org

NMR analysis is a powerful tool for confirming the structural integrity and determining the position of deuterium labels. rsc.orgrsc.org Quantitative NMR (qNMR) methods, combining both ¹H and ²H NMR, have been established to provide accurate determinations of isotopic abundance for both partially and fully deuterated compounds. nih.gov This dual-nucleus approach can yield more accurate results than traditional ¹H NMR or mass spectrometry methods alone. nih.gov

Leading suppliers of stable isotopes and deuterated solvents implement rigorous QC at all stages of manufacturing. eurisotop.comotsuka.co.jplabstandards.eu These protocols often include:

In-process Control: Automated production and distillation under an inert atmosphere, with ongoing assessment of chemical and isotopic purity using high-field NMR (e.g., 400 MHz). eurisotop.com

Final Batch Release: Quantification of trace water by the Karl Fischer method and analysis of non-protonated impurities using gas chromatography. eurisotop.com

Certification: Providing a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) with each shipment, detailing the batch-specific purity. eurisotop.comlabstandards.eu

The isotopic purity of commercially available deuterated compounds is a critical parameter. For example, a study evaluating various deuterated standards found isotopic purities ranging from 94.7% to 99.9%. rsc.orgrsc.org This highlights the importance of robust analytical strategies to accurately quantify enrichment levels.

Table 1: Isotopic Purity of Various Commercial Deuterated Compounds This table presents findings from a study evaluating the isotopic purity of several commercially available deuterated compounds, demonstrating the typical range of enrichment.

| Compound | Calculated Isotopic Purity (%) | Partially Deuterated Impurity (%) |

|---|---|---|

| Benzofuranone derivative (BEN-d2) | 94.7 | 5.2 (d1) |

| Tamsulosin-d4 (TAM-d4) | 99.5 | 0.5 (d3) |

| Oxybutynin-d5 (OXY-d5) | 98.8 | Not specified |

| Eplerenone-d3 (EPL-d3) | 99.9 | Not specified |

| Propafenone-d7 (PRO-d7) | 96.5 | Not specified |

Development of Reference Materials for Deuterated Compound Characterization

The development of Certified Reference Materials (CRMs) is crucial for ensuring the accuracy and traceability of chemical measurements. In the context of deuterated compounds, Si(CD₃)₄ and other stable isotope-labeled molecules serve as essential reference materials for method validation, calibration, and quality control. lgcstandards.comsigmaaldrich.com

CRMs for deuterated compounds are produced by various organizations and commercial suppliers, often under accreditations like ISO 17034 and ISO/IEC 17025, which represent the highest quality standards for reference material producers. lgcstandards.comsepscience.com These standards are used in a wide array of applications, including:

Quantitative Analysis: Improving the accuracy and precision of analyses by enabling reliable recovery correction and compensating for matrix effects. lgcstandards.com

Isotope Dilution Mass Spectrometry: Acting as internal standards in methods developed for quantifying analytes in complex matrices like human serum. nih.gov

Quantitative NMR (qNMR): Serving as internal standards for the precise quantification of organic compounds. sepscience.com

The development process for a CRM involves gravimetric preparation, where a precisely weighed amount of the deuterated compound is dissolved in a high-purity solvent. nist.gov The concentration is then verified using analytical techniques like gas chromatography. nist.gov For instance, Merck offers qNMR standard solutions where the reference material is pre-dissolved in a deuterated solvent, providing convenience and traceability to primary standards from metrological institutes like NIST. sepscience.com

The use of deuterated internal standards, such as those developed for 2C amines, is critical in forensic and clinical toxicology. clpmag.com These standards are designed to have a sufficient mass separation from the non-labeled analyte to be effective in GC/MS or LC-MS/MS methods. clpmag.com

Innovations in Sample Preparation Techniques for Deuterated Systems

Proper sample preparation is paramount for obtaining high-quality and reliable NMR spectra. uwo.cananalysis.com Innovations in this area focus on ensuring sample homogeneity, minimizing contaminants, and optimizing sample conditions for analysis.

A fundamental step in preparing samples for solution-state NMR is the use of a high-purity deuterated solvent. researchgate.netnanalysis.com This serves multiple purposes: it provides a deuterium signal for the spectrometer's lock system, minimizes interfering solvent signals in ¹H NMR, and can be used to reference the spectrum. uwo.ca

Key considerations and innovative practices in sample preparation include:

Solvent Selection: Choosing a deuterated solvent that fully dissolves the analyte to form a homogeneous solution is critical. nanalysis.com For compounds with poor solubility, using mixed solvents (e.g., a mixture of deuterochloroform and deuteromethanol) can enhance solubility and improve the signal-to-noise ratio. ou.edu

Sample Handling: To avoid particulate matter which can degrade NMR shim quality, samples are often prepared in a separate vial and then transferred to the NMR tube, sometimes after filtration. researchgate.net It is also crucial to use clean, high-quality NMR tubes to prevent interference. researchgate.netuwo.ca

Degassing: For certain samples, removing dissolved oxygen is necessary to prevent paramagnetic broadening of NMR signals. The freeze-pump-thaw technique, repeated through several cycles, is an effective method for degassing. umn.edu

Internal Standards: While some deuterated solvents are supplied with TMS, the concentration is often too high. umn.edu A better practice is to prepare a stock solution of the deuterated solvent with a small, appropriate amount of the reference standard, such as Si(CD₃)₄, which can then be used for multiple samples. umn.edu

Extraction Techniques: In complex matrices, such as serum, sample preparation involves extraction steps. For example, in the analysis of vitamins, liquid-liquid extraction is used to isolate the analytes and their deuterated internal standards before LC-MS/MS analysis. nih.gov

These meticulous sample preparation techniques are essential for leveraging the full analytical power of methods that employ deuterated standards like this compound.

Applications of Tetramethylsilane D12 in the Synthesis of Other Deuterated Compounds

Role as a Building Block in the Synthesis of Deuterated Synthetic Intermediates

The primary role of Tetramethylsilane-d12 as a building block is not typically through the direct transfer of its CD₃ groups in a single step, but rather as a stable, commercially available precursor for generating more reactive deuterated silylating agents. The robust nature of the Si-C bonds in Si(CD₃)₄ requires its conversion into functionalized intermediates, such as deuterated halosilanes, which can then be used to introduce the deuterated trimethylsilyl (B98337) moiety into organic substrates.

A key transformation is the controlled halogenation of Si(CD₃)₄ to produce deuterated trimethylsilyl halides, most notably Chloro(trimethyl-d9)silane ((CD₃)₃SiCl). This process, often involving redistribution reactions with silicon tetrachloride (SiCl₄) at elevated temperatures or using specific catalysts, cleaves one of the Si-CD₃ bonds to form the more reactive Si-Cl bond.

Reaction Scheme: Synthesis of Chloro(trimethyl-d9)silane Si(CD₃)₄ + SiCl₄ ⇌ (CD₃)₃SiCl + (CD₃)₂SiCl₂ + CD₃SiCl₃ + ...

This reaction yields a mixture of deuterated methylchlorosilanes, from which the desired (CD₃)₃SiCl can be separated by distillation. This resulting deuterated synthetic intermediate is significantly more versatile than its parent compound, Si(CD₃)₄, for subsequent synthetic applications. Once formed, (CD₃)₃SiCl can be used to synthesize a wide array of other deuterated intermediates, such as deuterated silyl (B83357) ethers, silyl enol ethers, and protected alkynes, which are foundational building blocks in multi-step organic syntheses.

Strategies for Stereoselective Deuteration Utilizing Si(CD₃)₄ Derivatives

Derivatives of this compound are instrumental in advanced strategies for stereoselective deuteration, where the precise three-dimensional placement of a deuterium (B1214612) atom is critical. These methods primarily rely on two approaches: the use of deuterated silanes (deuterosilanes) in stereoselective reductions and the application of the kinetic isotope effect (KIE) to direct reactions.

Emerging Research Directions and Future Perspectives for Tetramethylsilane D12

Integration of Si(CD₃)₄ in Hyphenated Analytical Techniques

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, have become indispensable tools for analyzing complex mixtures. nih.govajpaonline.com The integration of Si(CD₃)₄ into these systems, particularly those involving Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offers enhanced capabilities for structural elucidation and quantification.

The primary role of non-deuterated tetramethylsilane (B1202638) (TMS) is as an internal standard for calibrating chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectroscopy. wikipedia.orgsavemyexams.com Its 12 equivalent protons produce a single, sharp signal set to 0 ppm, providing a reliable reference. wikipedia.org In hyphenated techniques like Liquid Chromatography-NMR (LC-NMR), the challenge often lies in distinguishing the analyte signals from those of the solvent. nih.govasiapharmaceutics.info While deuterated solvents like CDCl₃ are used to avoid this interference, the internal standard itself can be a source of interfering signals in proton NMR. savemyexams.com

The use of Si(CD₃)₄ circumvents this issue. Since deuterium (B1214612) nuclei absorb radio waves in a different region than protons, Si(CD₃)₄ provides a 'silent' background in ¹H NMR spectra, making it an ideal internal standard in complex ¹H NMR-based hyphenated systems. savemyexams.com This is particularly valuable in LC-¹H NMR, where precise quantification of analytes separated from a complex mixture is required without interference from the standard.

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Si(CD₃)₄ serves as a robust internal standard for quantification. Its volatility is compatible with GC analysis, and its distinct mass-to-charge (m/z) ratio, which is significantly different from its non-deuterated counterpart and many common organic analytes, allows for clear identification and quantification in the mass spectrometer.

| Technique | Role of Si(CD₃)₄ | Advantage |

| LC-NMR | Internal Standard | Avoids signal overlap in ¹H NMR spectra, allowing for cleaner analysis of separated components. savemyexams.com |

| GC-MS | Internal Standard | Provides a distinct m/z peak for accurate quantification of volatile and semi-volatile compounds. ajpaonline.comasiapharmaceutics.info |

| LC-MS-MS | Internal Standard | Useful in complex matrixes for precise quantification and structural analysis of natural products or metabolites. nih.govsaapjournals.org |

Exploration of Novel Applications in Materials Science and Polymer Chemistry

The field of materials science is increasingly focused on designing materials with precisely controlled properties at the molecular level. Organosilicon compounds are vital in this area, used in products from sealants and coatings to advanced polymers and composites. researchgate.netencyclopedia.pub The incorporation of deuterium into these materials, using precursors like Si(CD₃)₄, opens up new avenues for creating materials with tailored functionalities.

One key area of exploration is the "isotope effect" on material properties. The difference in mass between hydrogen and deuterium can influence vibrational frequencies of chemical bonds, which in turn can affect properties like thermal conductivity, refractive index, and stability against degradation.

Research is underway to explore the use of deuterated organosilicon precursors for the chemical vapor deposition (CVD) of silicon carbide (SiC) or silicon dioxide (SiO₂) thin films. metoree.com The kinetic isotope effect associated with the C-D versus C-H bond can influence the growth rate and quality of the deposited films. Using Si(CD₃)₄ could potentially lead to films with higher density, improved uniformity, or different optical properties compared to those grown using standard Si(CH₃)₄.

In polymer chemistry, Si(CD₃)₄ can be used as a building block or as a tracer to study polymerization mechanisms and polymer dynamics. For instance, incorporating Si(CD₃)₄ into a polymer backbone allows researchers to use techniques like solid-state NMR or neutron scattering to probe chain mobility and conformation in detail, without the complexity of signals from protonated segments. This is crucial for understanding structure-property relationships in high-performance polymers.

| Application Area | Specific Use of Si(CD₃)₄ | Potential Benefit |

| Thin Film Deposition (CVD) | Precursor for SiC or SiO₂ films | Altered film growth kinetics and potentially improved material properties (e.g., density, optical characteristics). metoree.com |

| Polymer Synthesis | Monomer or functional group | Creation of polymers with modified physical properties due to the kinetic isotope effect. |

| Polymer Characterization | Isotopic label within a polymer chain | Enables detailed study of polymer dynamics, chain folding, and diffusion via neutron scattering and solid-state NMR. |

| Surface Modification | Silylating agent | Creation of deuterated surface coatings with unique vibrational and stability characteristics. researchgate.net |

Advancements in Deuteration Technologies and Their Impact on Si(CD₃)₄ Utility

The broader application of deuterated compounds like Si(CD₃)₄ has historically been limited by the cost and complexity of their synthesis. However, recent advancements in deuteration technologies are making these valuable molecules more accessible, thereby expanding their utility. researchgate.netnih.gov

Traditional methods for deuterium incorporation often required harsh reaction conditions or expensive reagents. Modern synthetic chemistry has introduced more efficient and selective methods. For organosilanes, techniques using visible-light photocatalysis with D₂O (heavy water) as the deuterium source have been developed. researchgate.net These methods offer a more sustainable and cost-effective alternative to traditional metal-catalyzed hydrogen/deuterium exchange, which can be plagued by expensive catalysts and metal contamination in the final product. researchgate.net

The development of biocatalytic deuteration methods also represents a significant step forward, offering highly specific and environmentally friendly routes to isotopically labeled compounds. nih.gov These advanced synthetic strategies are crucial for producing high-purity Si(CD₃)₄ and other deuterated organosilanes. The increased availability and lower cost resulting from these innovations are pivotal for expanding the use of Si(CD₃)₄ from niche research applications to more routine use in quality control, materials development, and advanced diagnostics. The demand for deuterated active pharmaceutical ingredients (APIs) has been a major driver for these innovations, with the global pharmaceutical industry filing thousands of patents related to deuterated compounds. nih.govpharmaceutical-technology.com

Interdisciplinary Research Bridging Chemical Sciences with Isotopic Probes

Isotopic probes are fundamental tools that bridge various scientific disciplines, including chemistry, biology, environmental science, and physics. grc.orggrc.orgllnl.gov Si(CD₃)₄, as a stable and non-radioactive isotopic probe, is part of this larger trend. The use of isotopes allows scientists to trace reaction pathways, study molecular interactions, and understand dynamic processes at a level of detail that is often unattainable with other methods. grc.org

In the context of interdisciplinary research, Si(CD₃)₄ can be used in several ways:

Mechanistic Studies: In physical organic chemistry, the kinetic isotope effect observed when replacing C-H bonds with C-D bonds is a powerful tool for elucidating reaction mechanisms. grc.org Si(CD₃)₄ can serve as a model compound or a reactant in studies aimed at understanding the intricate details of bond activation and catalysis in organosilicon chemistry. oup.com

Environmental Tracing: While less common for Si(CD₃)₄ itself, the principles of isotopic labeling are central to environmental science. llnl.gov Stable isotopes are used to track the movement of water, the cycling of nutrients, and the fate of contaminants.

Biomedical and Pharmaceutical Research: The drive to develop deuterated drugs to improve their metabolic profiles and pharmacokinetic properties is a major area of interdisciplinary research. nih.govnih.gov While Si(CD₃)₄ is not a drug, the analytical techniques and synthetic methods developed for it are part of the broader toolkit that supports this field. lzu.edu.cn For example, understanding the behavior of deuterated small molecules is critical for the development of new medicines. acs.org

Energy Storage: Recent studies have utilized deuterated acetonitrile (B52724) (CD₃CN) as an isotopic probe in electrolytes for metal-ion batteries. uchicago.eduacs.org Time-resolved infrared spectroscopy of such isotope-labeled solvents helps differentiate energy transfer from structural changes, providing crucial insights into ion transport dynamics. This highlights the potential of using isotopically labeled organosilicon compounds to study interfaces and transport phenomena in energy storage devices.

The continuous development of analytical instruments and synthetic methods ensures that the role of isotopic probes like Si(CD₃)₄ will continue to expand, fostering collaboration and discovery across diverse scientific fields. bnl.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Tetramethylsilane-d₁₂ to achieve high isotopic purity?

- Methodological Answer : Synthesis typically involves deuteration of tetramethylsilane (TMS) using deuterated reagents. Key steps include:

- Reaction of TMS with deuterium oxide (D₂O) under controlled acidic conditions.

- Use of anhydrous tetrahydrofuran (THF) as a solvent to minimize side reactions .

- Monitoring reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to confirm deuteration .

- Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 20–25°C (room temperature) |

| Reaction Time | 3–5 days |

| Solvent | Anhydrous THF |

| Catalyst | Triethylamine (Et₃N) |

Q. What are the optimal storage conditions for Tetramethylsilane-d₁₂ to prevent degradation?

- Methodological Answer :

- Store in airtight, amber glass containers under inert gas (e.g., argon) to avoid moisture absorption.

- Maintain temperatures between 0–6°C to reduce thermal decomposition .

- Regularly validate stability using gas chromatography-mass spectrometry (GC-MS) to detect impurities .

Q. Which analytical techniques are most effective for assessing the isotopic purity of Tetramethylsilane-d₁₂?

- Methodological Answer :

- NMR Spectroscopy : Compare ¹H and ²H NMR spectra; absence of proton signals confirms deuteration .

- Mass Spectrometry (MS) : High-resolution MS detects isotopic distribution (e.g., m/z 144 for d₁₂ vs. m/z 132 for non-deuterated TMS) .

- Isotope Ratio Monitoring : Use isotope-ratio mass spectrometry (IRMS) for quantitative deuterium content analysis .

Advanced Research Questions

Q. How do deuterium isotope effects influence reaction kinetics when Tetramethylsilane-d₁₂ is used as a solvent?

- Methodological Answer :

- Deuteration alters bond vibrational frequencies, potentially slowing reaction rates (kinetic isotope effect, KIE).

- Design comparative studies using TMS-d₁₂ vs. non-deuterated TMS in identical reaction setups.

- Analyze rate constants via Arrhenius plots to quantify KIE .

Q. How can researchers resolve discrepancies in NMR chemical shift referencing when using Tetramethylsilane-d₁₂ across different magnetic field strengths?

- Methodological Answer :

- Calibrate instruments using a unified reference standard (e.g., TMS-d₁₂ at 0 ppm for ¹H NMR).

- Adjust for field-dependent shielding effects by normalizing data to internal standards like sodium trimethylsilylpropanesulfonate (DSS-d₆) .

- Validate consistency through interlaboratory reproducibility studies .

Q. What experimental design considerations are critical when using Tetramethylsilane-d₁₂ in low-temperature reaction systems?

- Methodological Answer :

- Use cryogenic solvents (e.g., liquid nitrogen-cooled THF) to maintain sub-zero conditions.

- Pre-purge reaction vessels with dry nitrogen to prevent ice formation.

- Monitor phase changes via differential scanning calorimetry (DSC) to avoid solvent freezing .

Q. How can batch-to-batch variability in Tetramethylsilane-d₁₂ synthesis be analyzed and mitigated?

- Methodological Answer :

- Implement statistical process control (SPC) to track synthesis parameters (e.g., reaction time, catalyst concentration).

- Use design of experiments (DoE) to identify critical factors (e.g., solvent purity, deuteration efficiency) .

- Example Data :

| Batch | Deuteration Efficiency (%) | Impurity Level (ppm) |

|---|---|---|

| 1 | 98.5 | 120 |

| 2 | 97.8 | 150 |

| 3 | 99.1 | 90 |

Q. What statistical methods are recommended for validating the reproducibility of results obtained with Tetramethylsilane-d₁₂ in multi-variable experiments?

- Methodological Answer :

- Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when analyzing large datasets .

- Use ANOVA to assess variance across experimental replicates.

- Report confidence intervals (e.g., 95% CI) for key parameters like isotopic purity .

Safety and Compliance

Q. What safety protocols are essential for handling Tetramethylsilane-d₁₂ in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Follow hazard guidelines from safety data sheets (SDS), including spill containment with inert absorbents .

- Train personnel in emergency response protocols (e.g., eye wash stations, chemical showers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.